6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
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Description
The compound "6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid" is a derivative of pyrazolopyridine, which is a heterocyclic aromatic organic compound. This compound is of interest due to its potential as a building block in pharmaceutical chemistry, given the biological activity associated with pyrazolopyridine derivatives.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involves a multi-step process starting with the addition of a primary alkylamine to methyl acrylate, followed by several transformations to obtain the desired carboxylic acid, which is then amidated to yield the title compounds . Another study describes the synthesis of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines from N-Boc-4-aminopyrazole-5-carbaldehydes, which involves a reaction with various ketones in the presence of pyrrolidine . These methods highlight the complexity and versatility of synthetic routes available for pyrazolopyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The specific substituents and functional groups attached to this core structure define the chemical and physical properties of the compound. For example, the introduction of a Boc (tert-butoxycarbonyl) group provides protection for amino groups during synthesis . The elucidation of molecular structures is often achieved through techniques such as NMR spectroscopy and X-ray diffraction analysis, as demonstrated in the study of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines .
Chemical Reactions Analysis
Pyrazolopyridine derivatives undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine under refluxing acetic acid conditions leads to the formation of 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines . Additionally, the electrochemical synthesis of 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones from 5-methylpyrazol-3-amine, aldehydes, and Meldrum’s acid demonstrates the potential for green chemistry approaches in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the Boc group is known to increase steric bulk and protect amino functionalities during reactions . The specific properties of "6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid" would depend on its exact structure and substituents, which would need to be characterized through experimental studies.
Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
A significant application of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid derivatives lies in their role as intermediates in the synthesis of biologically active scaffolds. Research has developed convenient approaches for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, utilizing cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine and 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids. These methods have yielded promising heterocyclic systems with good efficiency, showcasing the versatility of the compound in synthesizing novel heterocycles (Yakovenko & Vovk, 2021).
Advancements in Synthetic Methodologies
Another study highlighted the synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines using the Suzuki-Miyaura cross-coupling methodology. This approach allows for the introduction of a wide range of substituents at the C3 position, demonstrating the compound's utility in creating diversified heterocyclic structures with potential for further functionalization (Kemmitt et al., 2014).
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)13-14-9(7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFHXCBQLIARA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620672 |
Source
|
Record name | 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
CAS RN |
821785-76-6 |
Source
|
Record name | 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-Butoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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